molecular formula C₂₆H₂₅N₅O₅ B1154413 Alogliptin Namino-phthalamide

Alogliptin Namino-phthalamide

Cat. No.: B1154413
M. Wt: 487.51
Attention: For research use only. Not for human or veterinary use.
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Description

Alogliptin is a selective dipeptidyl peptidase-4 (DPP-4) inhibitor approved globally for managing type 2 diabetes mellitus (T2DM). It enhances glucose-dependent insulin secretion by inhibiting the degradation of incretin hormones (GLP-1 and GIP), thereby reducing fasting and postprandial hyperglycemia. Alogliptin is effective as monotherapy or in combination with metformin, sulfonylureas, or insulin, with a low risk of hypoglycemia, weight gain, and gastrointestinal adverse events . Its safety profile is favorable across diverse populations, including older adults and those with renal/hepatic impairment . Preclinical studies also highlight neuroprotective effects against chemotherapy-induced peripheral neuropathy .

Properties

Molecular Formula

C₂₆H₂₅N₅O₅

Molecular Weight

487.51

Synonyms

(R)-2-((1-(3-(2-Cyanobenzyl)-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidin-3-yl)carbamoyl)benzoic acid

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Other DPP-4 Inhibitors

Pharmacokinetic Properties

Alogliptin exhibits rapid absorption (median Tmax: 2–4 hours) and dose-proportional exposure in adults, with 60–71% renal excretion. Pediatric populations show 23–29% lower exposure compared to adults, though safety remains consistent .

Table 1: Pharmacokinetic Comparison of DPP-4 Inhibitors

Parameter Alogliptin Sitagliptin Saxagliptin Imigliptin
Tmax (hours) 2–4 1–4 2–3 2–4
Half-life (hours) 21–24 12–14 2.5–5.1 ~24
Renal Excretion 60–71% 79–87% 24–29% 60–70%
Protein Binding 20–30% 38% ~90% ~30%

Sources:

Glycemic Control:

Alogliptin reduces HbA1c by 0.5–1.0% in monotherapy, comparable to sitagliptin and linagliptin . In combination with metformin, HbA1c reductions are similar to sulfonylureas but with a lower hypoglycemia risk (RR: 1.54 vs. 3.5–5.0 for sulfonylureas) .

Special Populations

Unique Properties

  • Neuroprotection : Alogliptin mitigates oxaliplatin-induced peripheral neuropathy in preclinical models without compromising chemotherapy efficacy .
  • Formulation Flexibility: Alogliptin has been formulated into sustained-release tablets and polymeric nanoparticles, enhancing bioavailability and patient compliance .

Structural and Mechanistic Distinctions

Alogliptin’s structure-based design ensures high DPP-4 selectivity, minimizing off-target effects. Modifications to its naphthylamine-phthalamide backbone improve binding affinity compared to earlier DPP-4 inhibitors . In contrast, imigliptin (a newer DPP-4i) shares similar β-cell function improvements but lacks evidence of neuroprotective effects .

Q & A

Q. What experimental design considerations are critical for evaluating Alogliptin's efficacy in Phase III clinical trials?

Methodological Answer: Phase III trials for Alogliptin should adopt a randomized, double-blind, multicenter design with active or placebo comparators. Key parameters include HbA1c reduction as a primary endpoint, standardized dosing (e.g., 12.5 mg or 25 mg daily), and a minimum 52-week duration to assess long-term efficacy and safety. Stratification by baseline HbA1c levels and comorbidities (e.g., renal impairment) is essential to minimize confounding variables. For example, a 2-year study demonstrated superior HbA1c control (ΔHbA1c ≤7.0%) in Alogliptin + metformin cohorts compared to sulfonylureas (p<0.001) .

Q. How can researchers ensure reproducibility in pharmacokinetic (PK) studies of Alogliptin?

Methodological Answer: PK studies require rigorous bioanalytical protocols, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for plasma and urine concentration measurements. Sampling intervals (e.g., pre-dose, 1–72 hours post-dose) must align with Alogliptin’s half-life (~21 hours). Calibration standards and quality controls (QC) should follow FDA/EMA guidelines. A pediatric-adult comparative study utilized these methods to model DPP-4 inhibition dynamics, achieving <15% coefficient of variation in PK parameters .

Q. What statistical approaches are recommended for analyzing adverse event (AE) data in Alogliptin trials?

Methodological Answer: Pooled safety analyses of 20 RCTs (n=16,933) applied descriptive statistics (incidence rates per 100 patient-years) and odds ratios (ORs) with 95% confidence intervals (CIs) to compare AE frequencies between Alogliptin and comparators. Severe AEs were analyzed using Fisher’s exact test, with p<0.05 indicating significance. Sensitivity analyses should account for study duration and comorbidities (e.g., cardiovascular risk) .

Advanced Research Questions

Q. How can conflicting efficacy data between randomized controlled trials (RCTs) and real-world studies (RWS) of Alogliptin be reconciled?

Methodological Answer: Discrepancies often arise from differences in patient adherence, comorbidities, or endpoint definitions. For instance, RCTs reported HbA1c reductions of 0.54–0.74% with Alogliptin monotherapy, while RWS in Japanese populations showed 0.54% ±1.22% (p=0.0005) . To resolve contradictions, apply propensity score matching in RWS to mimic RCT conditions or conduct meta-regressions adjusting for confounders like diet therapy adherence .

Q. What strategies optimize structure-activity relationship (SAR) studies for novel DPP-4 inhibitors derived from Alogliptin’s scaffold?

Methodological Answer: Use skeleton transition and functional group swap strategies to modify Alogliptin’s pyridone core. For example, replacing the aminophthalamide moiety with hydrophobic groups improved inhibitory activity (IC50 <10 nM) in 15 synthesized analogs. Validate compounds via in vitro DPP-4 inhibition assays and molecular docking simulations to assess binding affinity to the S2 pocket .

Q. How should researchers design cost-effectiveness analyses (CEA) for Alogliptin without introducing commercial bias?

Methodological Answer: Focus on clinical outcomes (e.g., QALYs) rather than direct costs. A UK study compared Alogliptin + metformin to sulfonylureas, calculating incremental cost-effectiveness ratios (ICERs) as £7,217–£10,959 per QALY. Sensitivity analyses should vary discount rates (3–5%) and time horizons (10–30 years) to model long-term benefits .

Methodological Guidance

What frameworks are suitable for formulating research questions on Alogliptin’s long-term safety?

Methodological Answer: Apply the PICO framework:

  • Population : T2DM patients with renal impairment.
  • Intervention : Alogliptin 25 mg/day.
  • Comparator : Placebo or other DPP-4 inhibitors.
  • Outcome : Incidence of hypoglycemia or cardiovascular events over 5 years. The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensure alignment with gaps in existing safety data (e.g., cardiovascular outcomes in Asian populations) .

Q. How can researchers validate analytical methods for simultaneous quantification of Alogliptin and repaglinide in pharmacokinetic studies?

Methodological Answer: Develop ion-pair reverse-phase HPLC methods using C18 columns and mobile phases containing sodium hexanesulfonate (pH 3.5). Validate specificity, linearity (r² >0.999), and precision (%RSD <2%) per ICH guidelines. A published protocol achieved simultaneous detection with retention times of 4.2 min (Alogliptin) and 6.8 min (repaglinide) .

Data Contradiction Analysis

Q. Why do some studies report divergent HbA1c outcomes for Alogliptin monotherapy versus combination therapy?

Methodological Answer: Variability stems from baseline HbA1c levels and concomitant therapies. In RCTs, Alogliptin monotherapy reduced HbA1c by 0.6% (p<0.0001), while combination therapy with metformin showed 0.9% reductions (p<0.001). Subgroup analyses stratified by baseline HbA1c (>8.5% vs. ≤8.5%) can clarify these differences .

Q. How to address discrepancies in AE profiles between Alogliptin and active comparators like glipizide?

Methodological Answer: Pooled analyses found nasopharyngitis (12.3% vs. 8.1%) as the only AE more frequent with Alogliptin. Confounding factors (e.g., geographic region, seasonal variations) should be adjusted using multivariate logistic regression. Sensitivity analyses excluding studies with high dropout rates (>20%) improve reliability .

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